molecular formula C11H14BrN3O3 B1383098 tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate CAS No. 1401983-71-8

tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate

Cat. No.: B1383098
CAS No.: 1401983-71-8
M. Wt: 316.15 g/mol
InChI Key: CWXPTQVTNMTGJQ-UHFFFAOYSA-N
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Description

Tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate: is a chemical compound with the molecular formula C11H14BrN3O3 and a molecular weight of 316.15 g/mol. This compound is a white to yellow solid and is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reduction of triazine carbonyl with dehydrative aromatization in acidic media. The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through bulk custom synthesis, which involves large-scale manufacturing processes to ensure purity and consistency. The production process includes sourcing raw materials, chemical reactions under controlled conditions, and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include strong acids, oxidizing agents, and reducing agents. The reaction conditions are carefully controlled to achieve the desired outcomes, such as the formation of major products.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be used in different scientific and industrial applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is used to study various biological processes and pathways. It can be used as a probe to investigate enzyme activities and interactions with biological targets.

Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs and treatments for various diseases.

Industry: In industry, the compound is used in the production of materials and chemicals. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, such as in biological systems or chemical reactions. The compound interacts with enzymes and other biological molecules to produce its effects.

Comparison with Similar Compounds

Similar Compounds: Some similar compounds include tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate and 7-bromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines . These compounds share structural similarities but have different functional groups and properties.

Uniqueness: The uniqueness of tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate lies in its specific bromine atom and the tert-butyl group, which contribute to its reactivity and stability. These features make it distinct from other similar compounds and suitable for specific applications.

Properties

IUPAC Name

tert-butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O3/c1-11(2,3)18-10(17)14-5-4-7-8(12)13-6-15(7)9(14)16/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXPTQVTNMTGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(N=CN2C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate
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tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate
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tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate
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tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate
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tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate
Reactant of Route 6
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tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate

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